molecular formula C11H9ClN2O2S B2462546 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate CAS No. 338981-76-3

1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate

Cat. No. B2462546
CAS RN: 338981-76-3
M. Wt: 268.72
InChI Key: BTEWAKDFHBLRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate” is a chemical compound with the molecular formula C11H9ClN2O2S . It has a molecular weight of 268.72 . This compound is intended for research use only.


Molecular Structure Analysis

The molecular structure of “1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate” consists of a thiazole ring attached to a carbamate group . Thiazole is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms .

Scientific Research Applications

Antimicrobial Activity

1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to disruption and eventual cell death. This compound has been tested against various bacterial and fungal strains, demonstrating broad-spectrum antimicrobial properties .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has been particularly effective against certain types of cancer, such as lung and breast cancer. The mechanism involves the inhibition of cell proliferation and the induction of programmed cell death pathways .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2. This makes it a potential candidate for the treatment of inflammatory diseases like arthritis and inflammatory bowel disease .

Antifungal Applications

The compound has also been found to be effective against a range of fungal pathogens. It disrupts the cell wall synthesis of fungi, leading to their death. This property is particularly useful in developing antifungal treatments for both medical and agricultural purposes.

These applications highlight the versatility and potential of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Thiazoles: having diverse biological activities Antiproliferative effect of indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues Thiazoles: having diverse biological activities : Thiazoles: having diverse biological activities : Thiazoles: having diverse biological activities : Using Ethylene Gas and Chlorpropham Potato Sprout Inhibitors : Thiazoles: having diverse biological activities : Thiazoles: having diverse biological activities

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-8-2-1-3-9(4-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEWAKDFHBLRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate

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